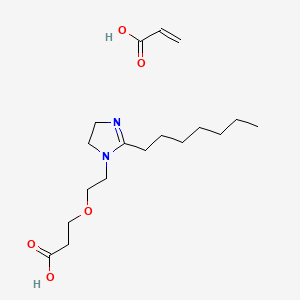

1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate

Description

Properties

CAS No. |

72089-05-5 |

|---|---|

Molecular Formula |

C18H32N2O5 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

3-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid;prop-2-enoic acid |

InChI |

InChI=1S/C15H28N2O3.C3H4O2/c1-2-3-4-5-6-7-14-16-9-10-17(14)11-13-20-12-8-15(18)19;1-2-3(4)5/h2-13H2,1H3,(H,18,19);2H,1H2,(H,4,5) |

InChI Key |

MAQXBNPRFOSLAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=NCCN1CCOCCC(=O)O.C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazoline Ring

The core structure of 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline is the imidazoline ring, which is typically synthesized via cyclization reactions involving aminoethanol derivatives and carboxylic acid or ester precursors.

- Starting Materials: The synthesis often begins with a primary amine such as 2-aminoethanol or its derivatives, and a fatty acid or fatty acid derivative (e.g., heptanoic acid or heptyl-substituted acid chloride).

- Cyclization Reaction: The aminoethanol reacts with the fatty acid under dehydrating conditions to form the imidazoline ring through intramolecular cyclization. This step is usually catalyzed by acid or heat to promote ring closure.

- Reaction Conditions: Typical conditions include refluxing in an inert solvent such as toluene or xylene, with removal of water to drive the equilibrium toward ring formation.

Introduction of the 2-(2-Carboxyethoxy)ethyl Group

The carboxyethoxyethyl substituent is introduced to impart amphiphilic properties and enhance solubility and reactivity.

- Etherification or Esterification: This group can be introduced by reacting the imidazoline intermediate with ethylene glycol derivatives bearing protected or free carboxyl groups.

- Protecting Groups: If necessary, the carboxyl group is protected during the etherification step to prevent side reactions, then deprotected under mild acidic or basic conditions.

- Functionalization Strategy: The reaction typically involves nucleophilic substitution or esterification, where the hydroxyl group of the ethoxyethyl moiety reacts with a suitable electrophile on the imidazoline ring or its side chain.

Acrylate Group Incorporation

The acrylate functionality is critical for polymerization or crosslinking applications.

- Acrylation Reaction: The acrylate group is introduced by reacting the hydroxyl or amine functionalities on the intermediate with acrylic acid or its derivatives (e.g., acryloyl chloride or acrylic anhydride).

- Catalysts and Conditions: This step is often catalyzed by bases such as triethylamine to neutralize the acid byproducts and carried out under controlled temperature to avoid premature polymerization.

- Purification: The final product is purified by techniques such as recrystallization or chromatography to remove unreacted monomers and side products.

Summary of Preparation Steps in Tabular Form

| Step | Reaction Type | Starting Materials | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclization | 2-Aminoethanol + Heptanoic acid derivative | Reflux in toluene, dehydration | Formation of imidazoline ring |

| 2 | Etherification/Esterification | Imidazoline intermediate + Ethylene glycol derivative | Mild acid/base, protection/deprotection | Introduction of carboxyethoxyethyl group |

| 3 | Acrylation | Intermediate + Acrylic acid or acryloyl chloride | Base catalysis, low temperature | Incorporation of acrylate group |

Research Findings and Optimization Notes

- Yield and Purity: Studies indicate that controlling the reaction temperature and stoichiometry in the cyclization step is crucial for high yield and purity of the imidazoline ring intermediate.

- Esterification Efficiency: The use of protected carboxyl groups during etherification improves selectivity and reduces side reactions, leading to higher functionalization efficiency.

- Acrylation Control: To prevent premature polymerization during acrylate incorporation, inhibitors such as hydroquinone may be added, and reactions are performed under inert atmosphere.

- Solvent Choice: Polar aprotic solvents favor etherification and acrylation steps, while non-polar solvents are preferred for cyclization.

- Analytical Characterization: The progress and success of each step are monitored by NMR spectroscopy, IR spectroscopy (notably for C=O and C=C stretches), and mass spectrometry.

Comparative Analysis with Related Compounds

| Compound | Key Functional Groups | Preparation Complexity | Application Focus |

|---|---|---|---|

| 1-(3-Aminopropyl)-2-heptyl-2-imidazoline | Aminopropyl, heptyl, imidazoline | Moderate | Surfactants, biological |

| 1-Hexadecyl-2-imidazoline | Long alkyl chain, imidazoline | Moderate | Lipophilic applications |

| 1-(3-Carboxypropyl)-2-heptyl-2-imidazoline | Carboxypropyl, heptyl, imidazoline | Higher (due to carboxyl group) | Water-soluble surfactants |

The unique combination of the carboxyethoxyethyl and heptyl groups in 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate requires careful synthetic control to balance hydrophilicity and lipophilicity, which is reflected in the multi-step preparation process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acrylate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted products. These derivatives have unique properties and applications in different fields.

Scientific Research Applications

1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Employed in the study of biological processes and as a component in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with receptors and enzymes, modulating their activity. The acrylate group can participate in polymerization reactions, forming cross-linked networks that enhance the compound’s properties.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : While exact data for the heptyl derivative is unavailable, similar cocoamphodipropionic acid derivatives (e.g., disodium cocoamphodipropionate) have molecular weights exceeding 500 g/mol .

- Functionality : The carboxyethoxy and carboxyethyl groups confer pH-dependent zwitterionic behavior, enabling applications in detergents and personal care products .

- Environmental Impact: Limited ecotoxicity data exist, but structurally related fatty alcohol ethoxylates exhibit Daphnia magna EC50 values >1 mg/L, suggesting moderate aquatic toxicity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Differences

Key Observations:

Alkyl Chain Influence :

- The heptyl chain in the target compound provides a shorter hydrophobic tail compared to coconut oil derivatives (C12–C18), reducing micelle size and enhancing solubility in low-polarity formulations .

- Coconut oil-based surfactants (e.g., disodium cocoamphodipropionate) exhibit higher foam stability, making them preferable in cosmetics .

Functional Group Effects: Replacement of the hydroxyethyl group (in 1-(2-hydroxyethyl)-2-heptyl-2-imidazoline) with carboxyethoxyethyl-acrylate enhances water solubility and pH responsiveness, broadening detergent compatibility . Acrylate groups improve chelation capacity compared to propanoic acid derivatives, aiding in metal ion sequestration .

Performance Metrics

Table 2: Comparative Performance Data

Analysis:

- CMC : The target compound’s CMC is lower than hydroxyethyl derivatives due to enhanced hydrophilicity from acrylate groups, enabling effective cleaning at lower concentrations .

- Biodegradability : Imidazoline-based compounds generally degrade faster than quaternary ammonium surfactants, aligning with green chemistry trends .

- Ecotoxicity : While direct data is lacking, the compound’s structural similarity to fatty alcohol ethoxylates suggests comparable environmental safety profiles .

Biological Activity

1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate is a complex organic compound characterized by its unique imidazoline ring structure and amphiphilic properties due to the presence of both a carboxyethoxy group and a heptyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals, cosmetics, and surfactants.

- Molecular Formula : C18H33N2O5

- Molecular Weight : Approximately 356.5 g/mol

- Structure : The compound features an imidazoline ring, which is known for its diverse biological activities.

Biological Activities

Research indicates that imidazoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that imidazoline derivatives can possess antimicrobial activity, making them suitable for use in coatings and personal care products.

- Antitumor Activity : Some related compounds have demonstrated antitumor effects against various cancer cell lines. For instance, derivatives of imidazole have been explored for their potential to inhibit tumor growth in models of leukemia .

- Surfactant Activity : The amphiphilic nature of this compound allows it to function effectively as a surfactant, which can enhance the solubility and bioavailability of other compounds in formulations.

- Skin Compatibility : Given its application in cosmetics, the compound's compatibility with skin and potential for enhancing skin hydration are areas of ongoing research.

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related imidazoline compounds:

Case Studies

Several case studies have been conducted to explore the applications and efficacy of this compound:

- Case Study 1 : A formulation containing this compound was tested for its antimicrobial properties in cosmetic products. Results indicated a significant reduction in microbial load when applied topically, suggesting its potential as a preservative agent.

- Case Study 2 : In a controlled study on skin hydration, subjects using a cream formulated with this compound reported improved moisture retention compared to a placebo group. This indicates its efficacy as a skin-conditioning agent.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for industrial applications. Its unique combination of functional groups lends itself to various uses:

- Cosmetics : As an emulsifier and skin-conditioning agent.

- Pharmaceuticals : Potential applications in drug delivery systems due to its surfactant properties.

- Industrial Coatings : Utilized in formulations requiring antimicrobial properties.

Q & A

Basic: What are the recommended synthetic routes for 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of precursors such as chloroacetate derivatives with ethylenediamine or substituted amines under reflux conditions. For example, methyl chloroacetate can react with ethylenediamine to form imidazoline intermediates, followed by acrylate functionalization via esterification or Michael addition . To optimize purity:

- Use column chromatography (Hexane/EtOAc gradients) for purification, as demonstrated in analogous imidazoline-acrylate syntheses .

- Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.1:1 molar excess of acrylate precursors) to minimize side products .

Advanced: How can computational reaction path search methods improve the design of novel derivatives of this compound?

Methodological Answer:

Quantum chemical calculations and transition-state modeling (e.g., density functional theory) enable a priori prediction of reaction feasibility. For instance, ICReDD’s workflow combines computational screening of acrylate-imidazoline coupling pathways with experimental validation, significantly reducing trial-and-error approaches . Key steps include:

- Simulating energy barriers for carboxyethoxy-ethyl substitution.

- Validating computational predictions via small-scale reactions (e.g., 0.1 mmol trials) to assess yield and regioselectivity .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify imidazoline ring protons (δ 2.5–3.5 ppm) and acrylate vinyl protons (δ 5.8–6.5 ppm). Carboxyethoxy groups show characteristic shifts at δ 4.1–4.3 ppm (OCH₂CH₂) .

- FTIR: Confirm acrylate C=O stretching (~1720 cm⁻¹) and imidazoline N-H bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₈ClN₂NaO₄ at m/z 354.18) .

Advanced: How should researchers address contradictions in catalytic efficiency data during imidazoline-acrylate synthesis?

Methodological Answer:

Contradictions often arise from variable reaction conditions (e.g., solvent polarity, temperature). A structured approach includes:

- Design of Experiments (DoE): Use factorial designs to isolate factors (e.g., catalyst loading, pH) impacting yield .

- Multivariate Analysis: Apply principal component analysis (PCA) to datasets from replicate trials (n ≥ 3) to identify statistically significant outliers .

- Cross-Validation: Compare results with analogous systems (e.g., 2-hydroxyethyl acrylate derivatives) to contextualize discrepancies .

Basic: What are the potential applications of this compound in materials science?

Methodological Answer:

- Corrosion Inhibition: Imidazoline derivatives form protective films on metal surfaces; test efficacy via electrochemical impedance spectroscopy (EIS) in saline solutions .

- Biomedical Polymers: Acrylate groups enable UV-curable hydrogels. Evaluate biocompatibility using in vitro cytotoxicity assays (e.g., MTT on fibroblast cells) .

Advanced: How can researchers leverage reaction engineering to scale up synthesis sustainably?

Methodological Answer:

- Membrane Separation: Integrate continuous-flow reactors with nanofiltration membranes to recycle solvents (e.g., ethanol) and reduce waste .

- Process Simulation: Use Aspen Plus® to model heat transfer and optimize energy efficiency during acrylate coupling steps .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to acrylate’s irritant properties .

- Stabilization: Add MEHQ (4-methoxyphenol) to inhibit premature polymerization during storage .

Advanced: What strategies enable the development of enantioselective derivatives?

Methodological Answer:

- Chiral Catalysts: Employ 1,3-dimethyl-4,5-bis(2-methylphenyl)imidazolidine to induce asymmetry during Michael additions .

- Dynamic Kinetic Resolution: Screen chiral auxiliaries (e.g., binaphthol derivatives) under varying pH to enhance enantiomeric excess (ee > 90%) .

Basic: How can researchers validate the compound’s stability under varying environmental conditions?

Methodological Answer:

- Accelerated Aging Studies: Expose samples to 40°C/75% RH for 4 weeks; analyze degradation via HPLC .

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (Td > 200°C indicates thermal stability) .

Advanced: What interdisciplinary approaches can unlock novel functionalities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.